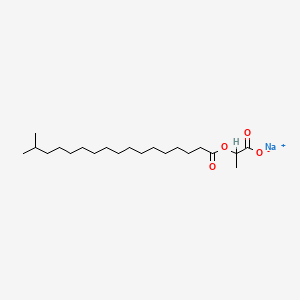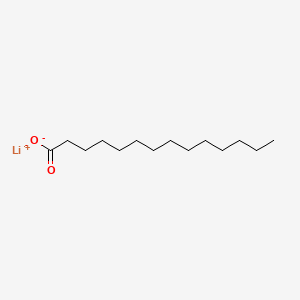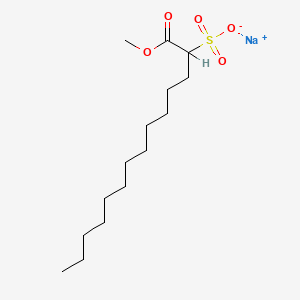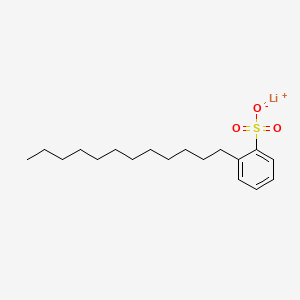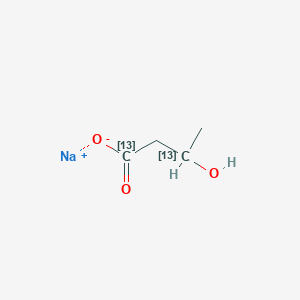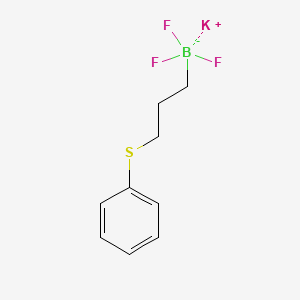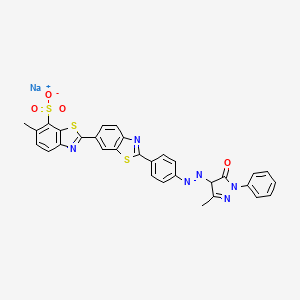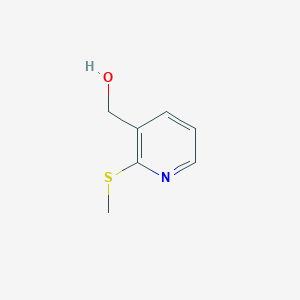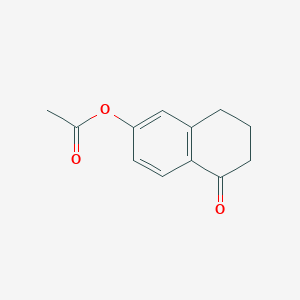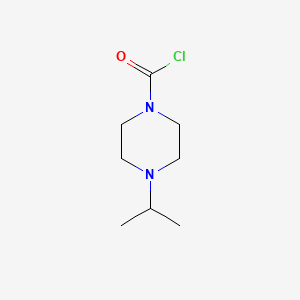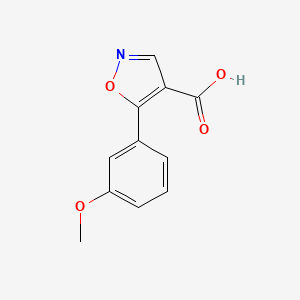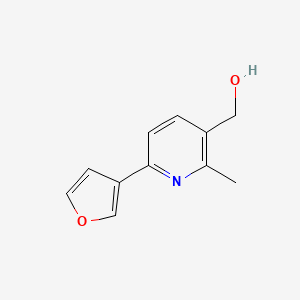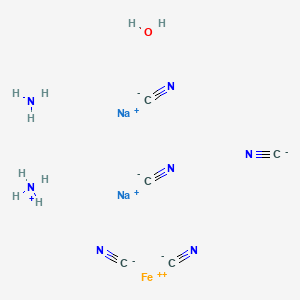![molecular formula C18H13N4NaO5S B1629861 sodium;4-[(2Z)-2-[(5E)-4,6-dioxo-5-(phenylhydrazinylidene)cyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate CAS No. 5850-13-5](/img/structure/B1629861.png)
sodium;4-[(2Z)-2-[(5E)-4,6-dioxo-5-(phenylhydrazinylidene)cyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
sodium;4-[(2Z)-2-[(5E)-4,6-dioxo-5-(phenylhydrazinylidene)cyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate is an organosulfur compound. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with a complex diazenyl group. This compound is known for its vibrant color and is often used in dye and pigment industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-[2-[2,4-dihydroxy-3-(2-phenyldiazenyl)phenyl]diazenyl]-, sodium salt (1:1) typically involves a multi-step process:
Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the azo compound.
Sulfonation: The azo compound undergoes sulfonation using concentrated sulfuric acid to introduce the sulfonic acid group.
Neutralization: The sulfonic acid group is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.
Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.
Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonamides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Thionyl chloride or phosphorus pentachloride for forming sulfonyl chlorides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Sulfonamides and sulfonyl chlorides.
科学的研究の応用
Chemistry
Dye and Pigment Industry: Used as a dye intermediate due to its vibrant color and stability.
Analytical Chemistry: Employed in colorimetric assays for detecting various analytes.
Biology
Biological Staining: Used in histology and cytology for staining tissues and cells.
Medicine
Pharmaceuticals: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry
Textile Industry: Used in the dyeing of fabrics.
Paper Industry: Employed in the coloring of paper products.
作用機序
The compound exerts its effects primarily through its azo and sulfonic acid groups. The azo group can participate in electron transfer reactions, while the sulfonic acid group enhances solubility and binding to various substrates. The molecular targets and pathways involved include interactions with proteins and nucleic acids, leading to changes in their structure and function.
類似化合物との比較
Similar Compounds
- Benzenesulfonic acid
- Sulfanilic acid
- p-Toluenesulfonic acid
Uniqueness
sodium;4-[(2Z)-2-[(5E)-4,6-dioxo-5-(phenylhydrazinylidene)cyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate is unique due to its complex structure, which combines the properties of azo compounds and sulfonic acids. This combination imparts distinct chemical reactivity and applications, particularly in the dye and pigment industries.
特性
CAS番号 |
5850-13-5 |
|---|---|
分子式 |
C18H13N4NaO5S |
分子量 |
420.4 g/mol |
IUPAC名 |
sodium;4-[(2E)-2-[(5Z)-4,6-dioxo-5-(phenylhydrazinylidene)cyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate |
InChI |
InChI=1S/C18H14N4O5S.Na/c23-16-11-10-15(18(24)17(16)22-20-12-4-2-1-3-5-12)21-19-13-6-8-14(9-7-13)28(25,26)27;/h1-11,19-20H,(H,25,26,27);/q;+1/p-1/b21-15+,22-17-; |
InChIキー |
BCXMKWXGJZAYQV-XRVIOUBDSA-M |
SMILES |
C1=CC=C(C=C1)NN=C2C(=O)C=CC(=NNC3=CC=C(C=C3)S(=O)(=O)[O-])C2=O.[Na+] |
異性体SMILES |
C1=CC=C(C=C1)N/N=C\2/C(=O)C=C/C(=N\NC3=CC=C(C=C3)S(=O)(=O)[O-])/C2=O.[Na+] |
正規SMILES |
C1=CC=C(C=C1)NN=C2C(=O)C=CC(=NNC3=CC=C(C=C3)S(=O)(=O)[O-])C2=O.[Na+] |
| 5850-13-5 | |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-, monosodium salt](/img/structure/B1629778.png)
